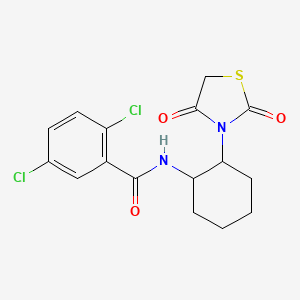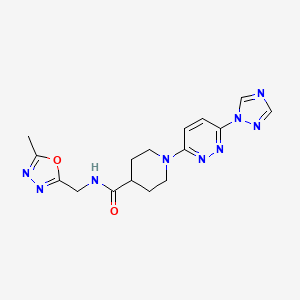![molecular formula C15H12ClN3S B2877729 N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1029783-92-3](/img/structure/B2877729.png)
N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including the compound , have been studied for their antimicrobial properties . They have shown effectiveness against both Gram-positive and Gram-negative bacteria . The compound’s ability to interfere with bacterial lipid biosynthesis or other mechanisms makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer and Antiproliferative Agents
Research has indicated that thiazole derivatives can act as anticancer and antiproliferative agents . They have been evaluated for their in vitro activity against cancer cell lines, such as human breast adenocarcinoma (MCF7), and have shown promising results . These compounds may work by inducing apoptosis or inhibiting cell proliferation in cancerous cells.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole compounds is another area of interest. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases . This application is significant given the role of inflammation in various pathological conditions.
Neuroprotective Effects
Thiazoles have been explored for their neuroprotective effects . They may contribute to the normal functioning of the nervous system and have roles in the synthesis of neurotransmitters like acetylcholine . This makes them potential candidates for treating neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and tested for their antitumor and cytotoxic activity against various human tumor cell lines. Some compounds have demonstrated potent effects, particularly on prostate cancer cells . This suggests a potential use in cancer therapy, either alone or in combination with other treatments.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHBFMYFBJAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)
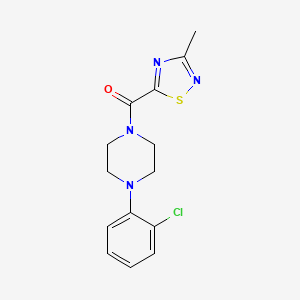
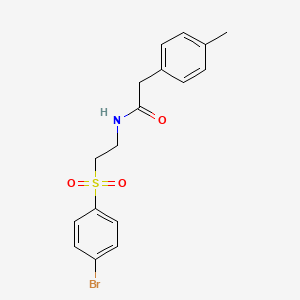

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)
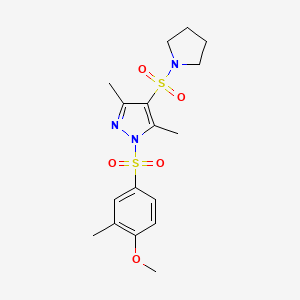
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)
![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)
![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)
![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
